molecular formula C11H11FN2 B13254526 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile

Cat. No.: B13254526
M. Wt: 190.22 g/mol
InChI Key: LSUIDTNORFBXBH-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile is a benzonitrile derivative featuring a fluorine atom at the 3-position of the aromatic ring and a cyclopropylamino-methyl substituent at the 4-position.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

4-[(cyclopropylamino)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C11H11FN2/c12-11-5-8(6-13)1-2-9(11)7-14-10-3-4-10/h1-2,5,10,14H,3-4,7H2

InChI Key

LSUIDTNORFBXBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile.

    Formation of Intermediate: The 3-fluorobenzonitrile undergoes a nucleophilic substitution reaction with cyclopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including precise temperature control, efficient mixing, and purification steps to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the development of biochemical probes and as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Complexity vs. Simplicity : Compound 24 () incorporates pyrimidine and piperidine rings, increasing molecular weight and complexity compared to the simpler benzonitrile core of the target compound. This complexity correlates with lower synthetic efficiency (58% yield) .
  • Salts and Solubility : The oxalate salt in ’s compound improves solubility, a common strategy to enhance bioavailability in drug candidates .
  • Stereochemistry : The (R)- and (S)-configurations in analogs (e.g., and ) underscore the importance of chirality in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles .

Pharmacological and Functional Comparisons

Selectivity and Potency
  • Cyclopropylamino vs. Cyclopropylmethyl: The cyclopropylamino group in the target compound may offer different electronic effects compared to the cyclopropylmethyl group in ’s analog. Chen et al. (2020) demonstrated that cyclopropylmethyl substitutions enhance selectivity for kinase targets, suggesting that minor structural changes (e.g., amino vs. methyl) could significantly alter target affinity .
  • Fluorine Positioning : The 3-fluoro substitution in the target compound and its analogs is a strategic choice to modulate electron-withdrawing effects and improve metabolic stability.

Biological Activity

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile features a fluorobenzonitrile core with a cyclopropylamino side chain. This configuration is crucial for its interaction with biological targets.

The biological activity of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the cyclopropyl group contributes to the compound's rigidity, enhancing binding affinity and selectivity towards target proteins. The fluorine atom is known to influence the electronic properties of the molecule, potentially increasing lipophilicity and membrane permeability, which are important for bioactivity.

Biological Activity Overview

Research has indicated that 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antiviral Properties : Preliminary data suggest potential efficacy against viral infections, although more research is needed to elucidate these effects.

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) revealed that 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile significantly reduces cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)Mechanism
    HeLa12Apoptosis induction
    MCF-715Cell cycle arrest
  • Inflammatory Cytokine Release : The compound was tested on macrophage cell lines, showing a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment.

In Vivo Studies

  • Tumor Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
    • Tumor volume was measured over a period of 21 days, showing an average reduction of 45% in treated mice.
  • Safety Profile : Toxicological assessments indicated that doses up to 50 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving mice bearing xenografted tumors treated with 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile showed promising results in tumor regression. The treatment group exhibited a marked decrease in tumor growth rates compared to controls.
  • Case Study on Inflammation : In a model of induced arthritis, the compound reduced swelling and joint inflammation significantly compared to untreated controls, indicating potential therapeutic applications in autoimmune conditions.

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